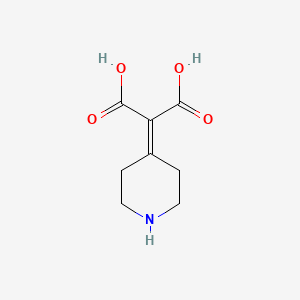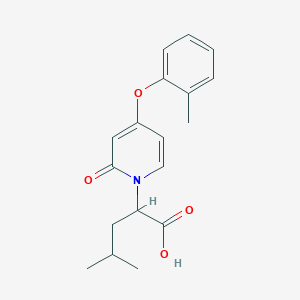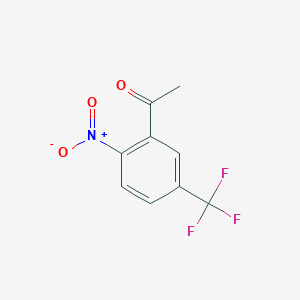![molecular formula C38H50Cl2Zr+2 B12100809 (+)-Bis[1-{(1'R,2'R,5'R)-2'-i-propyl-5'-methylcyclohexyl}indenyl]zirconium(IV)dichloride](/img/structure/B12100809.png)
(+)-Bis[1-{(1'R,2'R,5'R)-2'-i-propyl-5'-methylcyclohexyl}indenyl]zirconium(IV)dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-Bis[1-{(1’R,2’R,5’R)-2’-i-propyl-5’-methylcyclohexyl}indenyl]zirconium(IV)dichloride is a metallocene compound that has garnered significant interest in the field of organometallic chemistry. This compound is notable for its chiral structure and its application as a catalyst in polymerization reactions, particularly in the production of polyolefins. The presence of zirconium in its structure allows it to facilitate various chemical transformations, making it a valuable tool in both academic research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Bis[1-{(1’R,2’R,5’R)-2’-i-propyl-5’-methylcyclohexyl}indenyl]zirconium(IV)dichloride typically involves the following steps:
-
Preparation of the Ligand: : The chiral ligand, 1-{(1’R,2’R,5’R)-2’-i-propyl-5’-methylcyclohexyl}indene, is synthesized through a series of organic reactions starting from commercially available precursors. This often involves the use of Grignard reagents, followed by cyclization and purification steps.
-
Formation of the Metallocene: : The ligand is then reacted with zirconium tetrachloride (ZrCl4) in the presence of a suitable base, such as triethylamine, to form the desired metallocene complex. The reaction is typically carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive zirconium species.
-
Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure (+)-Bis[1-{(1’R,2’R,5’R)-2’-i-propyl-5’-methylcyclohexyl}indenyl]zirconium(IV)dichloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory procedures with modifications to improve yield and efficiency. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, as well as implementing continuous flow processes to enhance throughput.
化学反応の分析
Types of Reactions
(+)-Bis[1-{(1’R,2’R,5’R)-2’-i-propyl-5’-methylcyclohexyl}indenyl]zirconium(IV)dichloride undergoes various types of chemical reactions, including:
-
Polymerization: : It acts as a catalyst in the polymerization of olefins, such as ethylene and propylene, to produce high molecular weight polymers.
-
Substitution Reactions: : The compound can participate in ligand exchange reactions where the chloride ligands are replaced by other nucleophiles, such as alkyl or aryl groups.
-
Oxidation and Reduction: : While the zirconium center is generally in the +4 oxidation state, it can undergo redox reactions under specific conditions, altering its reactivity and catalytic properties.
Common Reagents and Conditions
Polymerization: Commonly conducted in the presence of co-catalysts like methylaluminoxane (MAO) or borate activators under controlled temperatures and pressures.
Substitution: Typically involves the use of organolithium or Grignard reagents in an inert atmosphere.
Redox Reactions: May require specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride, under carefully controlled conditions.
Major Products
Polyolefins: High-density polyethylene (HDPE), isotactic polypropylene, and other specialty polymers.
Substituted Metallocenes: Various derivatives with modified electronic and steric properties.
科学的研究の応用
Chemistry
In chemistry, (+)-Bis[1-{(1’R,2’R,5’R)-2’-i-propyl-5’-methylcyclohexyl}indenyl]zirconium(IV)dichloride is extensively used as a catalyst in the polymerization of olefins. Its chiral nature allows for the production of stereoregular polymers, which have unique mechanical and physical properties.
Biology and Medicine
While its primary application is in polymer chemistry, there is ongoing research into its potential use in medicinal chemistry. The compound’s ability to form stable complexes with various ligands makes it a candidate for drug delivery systems and as a scaffold for the development of new pharmaceuticals.
Industry
Industrially, this compound is crucial in the production of polyolefins, which are used in a wide range of products, from packaging materials to automotive parts. Its efficiency and selectivity as a catalyst contribute to the economic viability of these processes.
作用機序
The catalytic activity of (+)-Bis[1-{(1’R,2’R,5’R)-2’-i-propyl-5’-methylcyclohexyl}indenyl]zirconium(IV)dichloride is primarily due to its ability to coordinate with olefin monomers and facilitate their insertion into the growing polymer chain. The chiral environment provided by the ligand ensures the stereoselective addition of monomers, leading to the formation of isotactic or syndiotactic polymers. The zirconium center plays a crucial role in stabilizing the transition states and intermediates during the polymerization process.
類似化合物との比較
Similar Compounds
Bis(cyclopentadienyl)zirconium dichloride: Another well-known metallocene catalyst used in olefin polymerization.
Bis(indenyl)zirconium dichloride: Similar in structure but lacks the chiral substituents, leading to different stereochemical outcomes in polymerization.
Bis(phenylindenyl)zirconium dichloride: Features phenyl groups on the indenyl ligands, affecting its electronic properties and catalytic behavior.
Uniqueness
(+)-Bis[1-{(1’R,2’R,5’R)-2’-i-propyl-5’-methylcyclohexyl}indenyl]zirconium(IV)dichloride is unique due to its chiral ligand, which imparts stereoselectivity in polymerization reactions. This distinguishes it from other metallocenes that produce atactic polymers or require additional chiral auxiliaries to achieve similar outcomes.
特性
分子式 |
C38H50Cl2Zr+2 |
|---|---|
分子量 |
668.9 g/mol |
InChI |
InChI=1S/2C19H25.2ClH.Zr/c2*1-13(2)16-10-8-14(3)12-19(16)18-11-9-15-6-4-5-7-17(15)18;;;/h2*4-7,9,11,13-14,16,19H,8,10,12H2,1-3H3;2*1H;/q;;;;+4/p-2 |
InChIキー |
LXHHYYSQWPZHTO-UHFFFAOYSA-L |
正規SMILES |
CC1CCC(C(C1)[C]2[CH][CH][C]3[C]2C=CC=C3)C(C)C.CC1CCC(C(C1)[C]2[CH][CH][C]3[C]2C=CC=C3)C(C)C.Cl[Zr+2]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 7-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12100728.png)

![4-(2-Hydroxy-3-methoxy-3-methyl-butoxy)-furo[3,2-g][1]benzopyran-7-one](/img/structure/B12100736.png)


![3,7-dihydroxy-4,4,13,14-tetramethyl-17-(6-methyl-4-oxohept-5-en-2-yl)-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B12100758.png)


![4-Methyl-2-[(3-methylbutan-2-yl)amino]pentan-1-ol](/img/structure/B12100763.png)

![(11Z)-4,7-dihydroxy-4-(1-hydroxyethyl)-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione](/img/structure/B12100770.png)



